6-chloro-3-(5-chloro-2-methylphenyl)-2H-1,3-benzoxazine-2,4(3H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-chloro-3-(5-chloro-2-methylphenyl)-2H-1,3-benzoxazine-2,4(3H)-dione is a chemical compound known for its unique structure and properties It belongs to the class of benzoxazines, which are heterocyclic compounds containing an oxygen and nitrogen atom in a six-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-3-(5-chloro-2-methylphenyl)-2H-1,3-benzoxazine-2,4(3H)-dione typically involves the reaction of 5-chloro-2-methylphenylamine with phosgene to form the corresponding isocyanate. This intermediate is then reacted with salicylic acid derivatives under controlled conditions to yield the desired benzoxazine compound. The reaction conditions often include the use of solvents such as dichloromethane or toluene and may require catalysts to enhance the reaction rate and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations ensures high efficiency and consistency in the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
6-chloro-3-(5-chloro-2-methylphenyl)-2H-1,3-benzoxazine-2,4(3H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding quinones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzoxazines with various functional groups.
Scientific Research Applications
6-chloro-3-(5-chloro-2-methylphenyl)-2H-1,3-benzoxazine-2,4(3H)-dione has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and therapeutic applications.
Industry: Utilized in the production of polymers and advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 6-chloro-3-(5-chloro-2-methylphenyl)-2H-1,3-benzoxazine-2,4(3H)-dione involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 5-chloro-2-methylphenylboronic acid
- 3-chloro-2-methylphenylamine
- 2H-1,3-benzoxazine derivatives
Uniqueness
6-chloro-3-(5-chloro-2-methylphenyl)-2H-1,3-benzoxazine-2,4(3H)-dione is unique due to its specific substitution pattern and the presence of both chlorine and methyl groups on the phenyl ring. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C15H9Cl2NO3 |
---|---|
Molecular Weight |
322.1 g/mol |
IUPAC Name |
6-chloro-3-(5-chloro-2-methylphenyl)-1,3-benzoxazine-2,4-dione |
InChI |
InChI=1S/C15H9Cl2NO3/c1-8-2-3-10(17)7-12(8)18-14(19)11-6-9(16)4-5-13(11)21-15(18)20/h2-7H,1H3 |
InChI Key |
XCAUOFHBJCBHDB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)N2C(=O)C3=C(C=CC(=C3)Cl)OC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.